
4-(((2-chlorophényl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
This compound has been investigated for its antimicrobial properties , particularly in the synthesis of new quinazolines that exhibit activity against a range of bacterial and fungal species. Notable studies have demonstrated effectiveness against:
-
Bacterial Species :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
-
Fungal Species :
- Candida albicans
- Aspergillus niger
- Aspergillus clavatus
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Antitumor Activity
Research indicates that compounds similar to Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. Specifically, derivatives have shown efficacy in inhibiting key cancer pathways such as BRAF(V600E) and EGFR, which are crucial in the progression of various cancers, including melanoma and lung cancer.
Case Study: Antitumor Effects
In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives of this compound enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, indicating potential synergistic effects.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions beginning from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.
Synthetic Route Overview :
- Starting Materials : Substituted phenols and sulfonic acids.
- Reagents : Bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).
Key Steps :
- Formation of the dihydropyridazine core.
- Introduction of sulfonate groups.
- Final esterification to yield the target compound.
Activité Biologique
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A pyridazine ring,
- A sulfonyl group,
- An ethyl ester functional group,
- A chlorophenyl moiety.
This structural diversity contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been tested against several bacterial strains, demonstrating significant inhibitory effects.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial properties .
- Minimum Bactericidal Concentration (MBC) : In addition to its MIC, the MBC values confirmed its bactericidal effects against resistant strains such as Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : The compound also showed significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
The compound's potential in cancer treatment has been explored through various mechanisms:
- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds, providing insights into their pharmacological profiles:
Propriétés
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-16(29-30(26,27)17-7-5-4-6-15(17)21)12-18(24)23(22-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCXQKKNBYGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.